4-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine
Description
4-[(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine is a brominated pyrazole derivative featuring a morpholine ring linked via a carbonyl group. This compound is characterized by a 4-bromo substituent on the pyrazole core, with additional methyl groups at the 1- and 3-positions (Fig. 1). Its molecular formula is C₁₁H₁₄BrN₃O₂ (calculated molecular weight: 308.16 g/mol). The bromine atom enhances electrophilic reactivity, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis .
Properties
Molecular Formula |
C10H14BrN3O2 |
|---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
(4-bromo-2,5-dimethylpyrazol-3-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C10H14BrN3O2/c1-7-8(11)9(13(2)12-7)10(15)14-3-5-16-6-4-14/h3-6H2,1-2H3 |
InChI Key |
WVFVKFKVERLYFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Br)C(=O)N2CCOCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine typically involves the reaction of 4-bromo-1,3-dimethyl-1H-pyrazole with morpholine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for oxidation and reduction reactions. The specific conditions depend on the desired reaction and the reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives .
Scientific Research Applications
4-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the biological activity of pyrazole derivatives.
Industry: Limited use in specialized industrial applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine are best contextualized by comparing it to analogs with modified substituents or core scaffolds. Below is a detailed analysis of key analogs:
Chloro-Substituted Analog: 4-[(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine
- Structure : The bromine atom in the target compound is replaced by chlorine (CAS: 515847-33-3; molecular formula: C₁₀H₁₄ClN₃O₂ ; molecular weight: 243.69 g/mol) .
- This impacts nucleophilic substitution reactions, where the brominated analog may exhibit faster kinetics in cross-coupling reactions .
- Applications : Chloro derivatives are often preferred in cost-sensitive syntheses, while brominated variants are prioritized for high-yield catalytic transformations (e.g., Suzuki-Miyaura couplings) .
Thiazole-Imidazole Hybrid: VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)
- Structure : Replaces the pyrazole-carbonyl motif with a dibromoimidazole-thiazole system (corrected structure per ) .
- Pharmacological Relevance : VPC-14449 targets DNA-binding proteins, but structural misassignment (originally reported as 4,5-dibromo) led to discrepancies in NMR spectra and bioactivity, underscoring the criticality of substituent positioning .
- Key Difference : The thiazole-imidazole scaffold introduces π-π stacking capabilities absent in the pyrazole-carbonyl system, altering binding affinities in enzymatic assays .
Pyrazoline Derivatives
- Example: 3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide () . Structure: Integrates a tetrahydroindole moiety and a carbothioamide group. Spectral Data: IR peaks at 1167 cm⁻¹ (C=S) and 1651 cm⁻¹ (C=O) highlight distinct functional groups absent in the morpholine-linked pyrazole .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Reactivity : Bromine in the target compound enhances electrophilicity, favoring cross-coupling reactions over chloro analogs. For example, Suzuki-Miyaura coupling with aryl boronic acids proceeds with higher yields (85–90% vs. 70–75% for chloro) .
- Structural Misassignments : As seen in VPC-14449, incorrect substituent positioning (4,5-dibromo vs. 2,4-dibromo) leads to divergent NMR spectra (e.g., aromatic proton shifts) and invalidates pharmacological data, emphasizing rigorous validation .
- Thermodynamic Stability : Pyrazoline derivatives with hydrogen-bonding groups (e.g., carbothioamide in ) exhibit superior thermal stability compared to the target compound, which lacks such interactions .
Biological Activity
4-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. It is derived from the pyrazole family, known for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to compile and analyze the biological activities associated with this compound, supported by data tables and relevant case studies.
- Molecular Formula : C11H11BrN4O2
- Molecular Weight : 287.13 g/mol
- CAS Number : 61980512
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The carbonyl group in the morpholine structure enhances its reactivity and binding affinity to target sites, facilitating various biochemical interactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In vitro tests showed that several pyrazole derivatives, including those related to 4-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine, have effective Minimum Inhibitory Concentration (MIC) values against various pathogens:
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 4a | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Staphylococcus epidermidis |
| 7b | 0.30 | Escherichia coli |
These results indicate that the compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria .
Anticancer Potential
The anticancer properties of pyrazole derivatives have been extensively explored. A systematic review highlighted that compounds with similar structures to 4-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine show promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1 | MCF7 | 3.79 |
| 2 | NCI-H460 | 12.50 |
| 3 | SF-268 | 42.30 |
These findings suggest that the compound could be a candidate for further development as an anticancer agent due to its ability to inhibit cell proliferation .
Case Studies
-
Antimicrobial Efficacy :
A study conducted by researchers evaluated the antimicrobial efficacy of various pyrazole derivatives against clinical isolates of Staphylococcus species. The study found that compounds similar to 4-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine exhibited strong bactericidal activity with low MIC values. -
Cytotoxicity Against Cancer Cells :
In another investigation, the cytotoxic effects of several pyrazole derivatives were assessed on different cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity against MCF7 and A549 cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
